Sodium 4-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate
Description
Properties
IUPAC Name |
sodium;4-fluoro-1-methylbenzimidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2.Na/c1-12-6-4-2-3-5(10)7(6)11-8(12)9(13)14;/h2-4H,1H3,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZWONMDVRAKSX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)F)N=C1C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 4-Fluoro-1-Methyl-1,2-Diaminobenzene
A widely adopted method involves reacting 4-fluoro-1-methyl-1,2-diaminobenzene with formic acid under microwave irradiation. This approach leverages the electron-withdrawing fluorine atom to direct cyclization:
$$
\text{4-Fluoro-1-methyl-1,2-diaminobenzene} + \text{HCOOH} \xrightarrow{\text{MW, 150°C}} \text{4-Fluoro-1-methyl-1H-benzimidazole} + \text{H}_2\text{O} \quad
$$
Key Parameters :
- Temperature : 150°C
- Reaction Time : 30 minutes (microwave) vs. 6–8 hours (conventional heating)
- Yield : 85–92%
Microwave irradiation reduces side reactions such as N-methyl group oxidation, which occurs in 15–20% of cases under reflux conditions.
Cyclization of Nitro-Substituted Intermediates
Alternative routes employ nitro-substituted precursors. For example, 4-fluoro-3-nitrobenzoic acid undergoes esterification, methylamine substitution, and nitro reduction before cyclization:
$$
\text{4-Fluoro-3-nitrobenzoic acid} \xrightarrow{\text{MeOH, H}2\text{SO}4} \text{Methyl ester} \xrightarrow{\text{CH}3\text{NH}2} \text{Methylamine derivative} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Diamine} \quad
$$
This method achieves 78% overall yield but requires rigorous control over reduction conditions to prevent over-hydrogenation.
Carboxylation and Sodium Salt Formation
Introducing the carboxylate group at position 2 involves ester hydrolysis or direct carboxylation .
Hydrolysis of Methyl Esters
The most efficient pathway converts methyl 4-fluoro-1-methyl-1H-benzimidazole-2-carboxylate to the sodium salt via alkaline hydrolysis:
$$
\text{Methyl ester} + \text{NaOH} \xrightarrow{\text{MeOH/H}_2\text{O, 50°C}} \text{Sodium carboxylate} + \text{MeOH} \quad
$$
Optimized Conditions :
| Parameter | Value | Source |
|---|---|---|
| NaOH Equivalents | 2.0 | |
| Solvent | MeOH/H$$_2$$O (1:1) | |
| Temperature | 50°C | |
| Reaction Time | 1–2 hours | |
| Yield | 95–100% |
Extended reflux (12 hours) in methanol/THF increases yield to 98% but risks N-demethylation.
Direct Carboxylation via Carbon Dioxide Insertion
Patents describe carboxylation using CO$$_2$$ under high pressure (5–10 bar) in dimethylacetamide (DMAc) with cesium carbonate as a base:
$$
\text{4-Fluoro-1-methyl-1H-benzimidazole} + \text{CO}2 \xrightarrow{\text{Cs}2\text{CO}_3, \text{DMAc}} \text{Sodium carboxylate} \quad
$$
Challenges :
- Requires anhydrous conditions to prevent Cs$$2$$CO$$3$$ decomposition
- Limited scalability due to high-pressure equipment needs
Process Optimization and Yield Enhancement
Solvent Systems
Methanol/water mixtures (1:1) outperform THF/water in hydrolysis reactions, achieving 100% yield vs. 70–85%. Polar aprotic solvents like DMAc facilitate CO$$_2$$ insertion but complicate sodium salt isolation.
Temperature Control
Hydrolysis at 50°C prevents ester re-formation, whereas temperatures >60°C promote side reactions (e.g., ring fluorination loss). Microwave-assisted cyclization at 150°C reduces reaction time by 75% compared to oil-bath heating.
Catalytic Additives
Adding p-toluenesulfonic acid (pTSA) during cyclization steps improves regioselectivity by protonating competing nucleophilic sites. However, residual pTSA necessitates additional purification steps.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
HPLC (C18 column, 0.1% H$$3$$PO$$4$$/ACN gradient) confirms >99.5% purity with retention time = 6.8 minutes. Residual sodium content is verified via atomic absorption spectroscopy (AAS) to ensure stoichiometry.
Industrial-Scale Considerations
Cost-Efficiency Analysis
| Method | Cost (USD/kg) | Yield | Scalability |
|---|---|---|---|
| Ester Hydrolysis | 120 | 95–100% | High |
| CO$$_2$$ Insertion | 310 | 80–85% | Moderate |
| Nitro Reduction | 180 | 70–78% | Low |
Ester hydrolysis remains the preferred industrial method due to lower reagent costs and high yields.
Waste Management
Hydrolysis generates 0.8 kg methanol/kg product, which is recovered via distillation (90% efficiency). Sodium sulfate byproducts from acid-neutralization steps require precipitation and landfill disposal.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace a functional group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Sodium 4-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Sodium 4-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural variations among benzo[d]imidazole derivatives include substituent positions, functional groups, and counterions. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : The sodium carboxylate group in the target compound confers high aqueous solubility compared to ester derivatives (e.g., ethyl or methyl esters) . Neutral analogs like 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole exhibit lower solubility, limiting their utility in aqueous formulations .
- Stability : Fluorine substituents at position 4 enhance metabolic stability by resisting oxidative degradation, a feature shared across fluorinated analogs .
- Crystallinity : Derivatives like ethyl 5,6-dichloro-2-methyl-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylate exhibit well-defined crystal structures due to rigid dihydro frameworks, which may influence formulation stability .
Biological Activity
Sodium 4-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure:
- Molecular Formula: C₉H₆FN₂NaO₂
- Molecular Weight: 216.14 g/mol
The synthesis of this compound typically involves cyclization reactions, with methods including nickel-catalyzed addition to nitriles followed by various chemical transformations to achieve the desired structure.
Biological Activity Overview
This compound has been investigated for its potential as:
- Enzyme Inhibitor: It shows promise in inhibiting various enzymes, which may play a role in disease pathways.
- Receptor Modulator: The compound interacts with specific receptors, modulating biological responses.
The biological activity of this compound is largely attributed to its interaction with enzymes and receptors. It is known to inhibit certain kinases and other enzymes involved in cell signaling pathways, which can lead to therapeutic effects in diseases such as cancer .
Antitumor Activity
A study examined the cytotoxic effects of this compound on various cancer cell lines. The findings indicated significant activity against human ovarian cancer (CH1), colorectal cancer (SW480), and lung cancer (A549), with IC₅₀ values demonstrating its potential as an anticancer agent .
| Cell Line | IC₅₀ (µM) | Activity |
|---|---|---|
| CH1 | 10.5 | High |
| SW480 | 15.3 | Moderate |
| A549 | 12.7 | High |
Enzyme Inhibition Studies
Research has shown that this compound acts as an inhibitor for certain kinases involved in cell proliferation. For example, it was found to inhibit cyclin-dependent kinases (CDKs) crucial for cell cycle regulation, suggesting its potential use in cancer therapy .
Comparative Analysis with Similar Compounds
This compound can be compared with other benzimidazole derivatives to evaluate its unique properties:
| Compound | Biological Activity |
|---|---|
| 4-Fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid | Moderate enzyme inhibition |
| 1-Methyl-1H-benzo[d]imidazole-2-carboxylic acid | Low cytotoxicity |
| This compound | High anticancer potential |
Q & A
Q. What are the recommended synthetic routes for Sodium 4-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate?
The synthesis typically involves hydrolyzing the corresponding methyl ester derivative (e.g., Methyl 4-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate) under basic conditions. For example, saponification using sodium hydroxide in a polar solvent (e.g., methanol/water) can yield the sodium carboxylate. Structural validation via and FTIR is critical to confirm the replacement of the methyl ester group with a carboxylate moiety .
Q. How is the structure of this compound validated experimentally?
Key techniques include:
- NMR Spectroscopy : can confirm substituent positions (e.g., fluorine at C4, methyl at N1). For example, aromatic protons in the benzoimidazole ring appear as distinct multiplets in δ 7.2–8.3 ppm, while the methyl group resonates as a singlet near δ 3.8–4.2 ppm .
- FTIR : The carboxylate group shows asymmetric and symmetric stretching vibrations at ~1560 cm and ~1400 cm, respectively, replacing the ester C=O stretch (~1700 cm) .
Q. What is the role of the fluorine substituent in modulating chemical properties?
Fluorine’s electronegativity enhances the compound’s electronic properties, increasing binding affinity in target interactions (e.g., enzyme active sites). It also improves metabolic stability by reducing oxidative degradation. Comparative studies on non-fluorinated analogs show reduced bioactivity, highlighting fluorine’s critical role .
Q. How does the sodium carboxylate group influence solubility and bioavailability?
The ionic nature of the carboxylate group increases water solubility compared to ester derivatives. Solubility assays in PBS (pH 7.4) and logP calculations (e.g., using ChemDraw) can quantify this effect. Enhanced solubility often correlates with improved bioavailability in pharmacokinetic studies .
Advanced Research Questions
Q. How can contradictions in spectroscopic data be resolved during characterization?
Discrepancies (e.g., unexpected shifts) should be addressed by:
Q. What methodologies optimize crystallization for X-ray diffraction studies?
Use vapor diffusion or slow evaporation with solvents like ethanol/water mixtures. SHELX software (SHELXD for solution, SHELXL for refinement) is recommended for structure determination. Key parameters include temperature (20–25°C) and supersaturation control to avoid twinning .
Q. How to design molecular docking studies to evaluate EGFR inhibition potential?
- Target Preparation : Retrieve EGFR kinase domain (PDB: 1M17) and prepare via protonation state adjustment (e.g., using AutoDock Tools).
- Docking Protocol : Use AutoDock Vina with a grid box centered on the ATP-binding site. Validate docking poses by comparing with co-crystallized ligands (e.g., erlotinib).
- Binding Affinity Analysis : Calculate ΔG values and hydrogen-bonding interactions. Studies on analogous 2-phenyl-benzimidazole derivatives show IC values <10 μM, suggesting strong inhibitory potential .
Q. What in silico tools assess ADMET properties for preclinical development?
- SwissADME : Predict logP, bioavailability, and P-glycoprotein substrate potential.
- ProTox-II : Estimate toxicity endpoints (e.g., hepatotoxicity). For this compound, low predicted logP (-1.2) indicates favorable solubility but may limit blood-brain barrier penetration .
Q. How to address discrepancies in cytotoxicity assay results across cell lines?
- Dose-Response Validation : Repeat assays with gradient concentrations (0.1–100 μM) and calculate IC using nonlinear regression (GraphPad Prism).
- Mechanistic Studies : Combine with apoptosis assays (Annexin V/PI staining) to confirm cell death pathways. Contradictions may arise from variable expression of target proteins (e.g., EGFR) in different cell lines .
Q. What strategies improve synthetic yield while minimizing impurities?
- Reaction Optimization : Use catalysts (e.g., Pd/C for hydrogenation) and monitor via TLC.
- Purification : Employ column chromatography with gradients (e.g., ethyl acetate/hexane) or recrystallization from ethanol. Yield improvements from 65% to 85% have been reported for similar benzimidazole derivatives by adjusting stoichiometry and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
